molecular formula C17H15N5O3S B299531 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine

2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine

Cat. No. B299531
M. Wt: 369.4 g/mol
InChI Key: CPYXISGHPWLNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine are not well characterized. However, studies have shown that this compound exhibits anticancer, anti-inflammatory, and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine in lab experiments is its versatility. This compound can be used in various fields such as medicinal chemistry, material science, and analytical chemistry. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use.

Future Directions

There are several future directions for the study of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine. One of the future directions is to explore its potential as a drug candidate for the treatment of various diseases. Another future direction is to investigate its potential as a precursor for the synthesis of various materials. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis method of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine involves the reaction of 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 5-nitropyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using column chromatography.

Scientific Research Applications

2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In material science, this compound has been used as a precursor for the synthesis of various materials such as metal-organic frameworks and porous carbon materials. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes.

properties

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-5-nitropyridine

InChI

InChI=1S/C17H15N5O3S/c1-3-10-21-16(12-4-7-14(25-2)8-5-12)19-20-17(21)26-15-9-6-13(11-18-15)22(23)24/h3-9,11H,1,10H2,2H3

InChI Key

CPYXISGHPWLNJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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